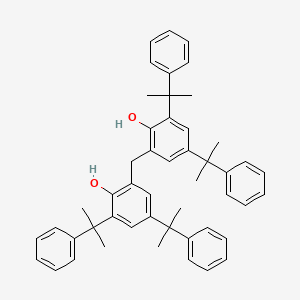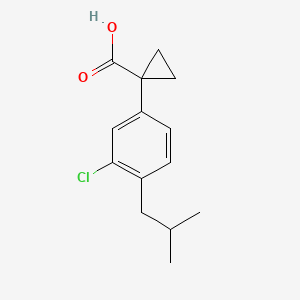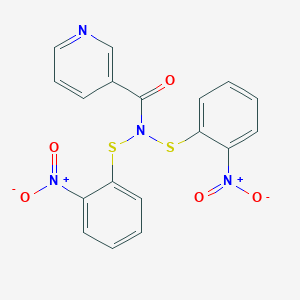
Bis(2-methylpropyl) (2-methylpropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylpropyl) (2-methylpropyl)phosphonate is a chemical compound with the molecular formula C12H27O3P and a molecular weight of 250.31 g/mol . . This compound is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropyl) (2-methylpropyl)phosphonate typically involves the esterification of phosphonic acid with 2-methylpropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts to accelerate the reaction and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylpropyl) (2-methylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired outcome, but they generally require controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce alcohols .
Scientific Research Applications
Bis(2-methylpropyl) (2-methylpropyl)phosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of Bis(2-methylpropyl) (2-methylpropyl)phosphonate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular components to exert its effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bis(2-methylpropyl) (2-methylpropyl)phosphonate include:
- 2-Methylpropylphosphonic acid bis(2-methylpropyl) ester
- Phosphonic acid, (2-methylpropyl)-, bis(2-methylpropyl) ester (9CI)
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Properties
CAS No. |
52928-43-5 |
|---|---|
Molecular Formula |
C12H27O3P |
Molecular Weight |
250.31 g/mol |
IUPAC Name |
2-methyl-1-[2-methylpropoxy(2-methylpropyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C12H27O3P/c1-10(2)7-14-16(13,9-12(5)6)15-8-11(3)4/h10-12H,7-9H2,1-6H3 |
InChI Key |
AIBYDPPBSBNXMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(CC(C)C)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium](/img/structure/B13753322.png)
![Tris[(2-ethylhexanoyl)oxy]methylstannane](/img/structure/B13753328.png)



![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)




